

# An In-Depth Technical Guide to Bis-aminooxy-PEG7: Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **Bis-aminooxy-PEG7**, a bifunctional linker widely utilized in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

## **Core Chemical Properties**

**Bis-aminooxy-PEG7** is a hydrophilic crosslinker featuring two terminal aminooxy groups separated by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts desirable solubility in aqueous media and provides a flexible linker for conjugating molecules. While extensive quantitative data for this specific molecule is not always publicly available, the following tables summarize its key known properties.

## **General and Physical Properties**



Property	Value	Source
Chemical Name	O-[2-[2-[2-[2-[2-[2-[2-(2- aminooxyethoxy)ethoxy]ethoxy] ]ethoxy]ethoxy]ethoxy]e thyl]hydroxylamine	[1]
Synonyms	Bis-(Aminooxy)-PEG7	[2]
CAS Number	1383980-52-6	[1][3]
Molecular Formula	C16H36N2O9	[3]
Molecular Weight	400.47 g/mol	
Appearance	Data not publicly available	_
Solubility	Soluble in aqueous media	_
Purity	Typically ≥95%	_
Storage	Store at -20°C. It is recommended to use aminooxy compounds promptly after reconstitution.	

## **Spectroscopic Data**

Detailed spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for **Bis-aminooxy-PEG7** are not consistently published in peer-reviewed literature but are often available from commercial suppliers upon request.

## **Reactivity and Oxime Ligation**

The defining characteristic of **Bis-aminooxy-PEG7** is the reactivity of its terminal aminooxy (-ONH<sub>2</sub>) groups. These groups undergo a highly chemoselective reaction with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is a cornerstone of bioconjugation due to its specificity and the stability of the resulting bond under physiological conditions.

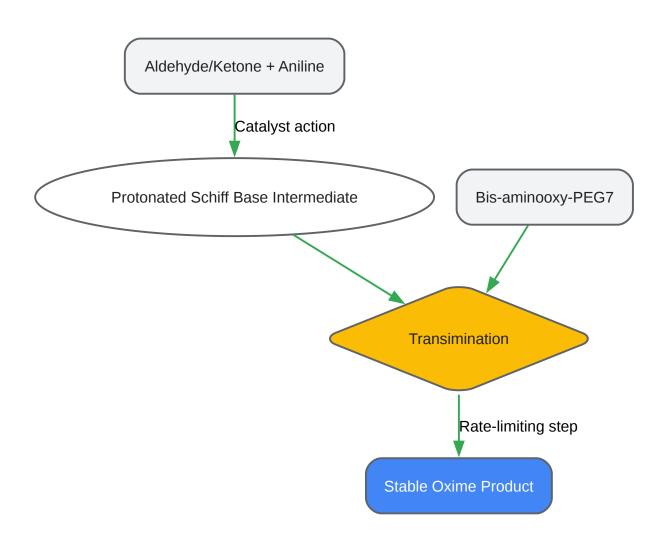


## **Key Features of Oxime Ligation:**

- Chemoselectivity: The reaction is highly specific for aldehydes and ketones, avoiding crossreactivity with other functional groups commonly found in biomolecules, such as amines and thiols.
- Stability: The resulting oxime bond is significantly more stable than imine or hydrazone linkages.
- Reaction Conditions: The ligation is typically performed in aqueous buffers at a slightly acidic to neutral pH (pH 6.5-7.5).
- Catalysis: The reaction rate can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives like p-phenylenediamine. Kinetic studies on model systems show that aniline catalysis can lead to rate constants in the range of 10<sup>1</sup> to 10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup>.

The general mechanism for aniline-catalyzed oxime formation is depicted below.





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Caption: Aniline-catalyzed oxime ligation mechanism.



## **Experimental Protocols**

While specific protocols for **Bis-aminooxy-PEG7** are often application-dependent, the following provides a general methodology for the conjugation of a protein containing an aldehyde group.

# Representative Protocol for Protein Conjugation via Oxime Ligation

Objective: To conjugate an aldehyde-containing protein with **Bis-aminooxy-PEG7**. This protocol is a representative example and may require optimization.

#### Materials:

- Aldehyde-functionalized protein (e.g., 1-10 mg/mL)
- Bis-aminooxy-PEG7
- Coupling Buffer: 0.1 M Phosphate buffer, pH 7.0
- Aniline stock solution: 1 M in DMSO
- Desalting column

#### Procedure:

- Protein Preparation: Ensure the aldehyde-functionalized protein is in the coupling buffer at a suitable concentration. If the protein was prepared using periodate oxidation, it's crucial to remove excess periodate via a desalting column equilibrated with the coupling buffer.
- Reagent Preparation: Prepare a stock solution of Bis-aminooxy-PEG7 in an appropriate solvent (e.g., water or DMSO).
- Ligation Reaction: a. To the protein solution, add the Bis-aminooxy-PEG7 stock solution to achieve a final concentration typically in a 10- to 50-fold molar excess over the protein. b.
  Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
  c. Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.



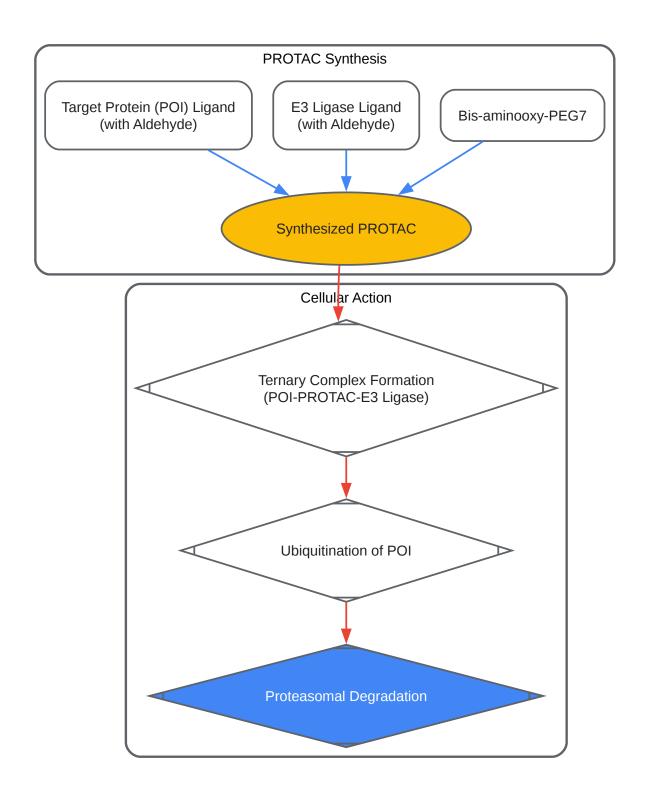
- Purification: Remove excess Bis-aminooxy-PEG7 and aniline catalyst from the conjugated protein using a desalting column or dialysis against a suitable buffer.
- Characterization: Confirm the conjugation and purity of the final product using methods like SDS-PAGE, UV-Vis spectroscopy (if the partner molecule has a chromophore), and mass spectrometry.

## **Application in PROTAC Development**

A significant application of **Bis-aminooxy-PEG7** is its use as a flexible, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for PROTAC development using a linker like **Bis-aminooxy-PEG7** involves synthesizing or acquiring a ligand for the target protein and a ligand for an E3 ligase, each functionalized with a compatible group (e.g., an aldehyde) for conjugation with the aminooxy groups of the linker.





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Caption: Workflow for PROTAC synthesis and action.



The length and flexibility of the PEG linker are critical for the successful formation of a productive ternary complex between the target protein and the E3 ligase, ultimately determining the efficiency of protein degradation.

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### References

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